7-(4-fluorophenyl)-3-((4-vinylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a heterocyclic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This compound features a complex structure that includes a triazole ring fused to a pyrazine moiety, which is characteristic of many biologically active compounds. The presence of a fluorophenyl group and a vinylbenzyl thioether enhances its chemical properties and reactivity.
The compound is classified under the category of triazolo-pyrazine derivatives, which are known for their diverse pharmacological properties. Its chemical identity can be referenced by its CAS number, which is 1593543-07-7 . The compound has been synthesized for various research applications, particularly in the field of drug development.
The synthesis of 7-(4-fluorophenyl)-3-((4-vinylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one typically involves multi-step reactions starting from readily available precursors. One common approach includes:
The detailed reaction conditions such as temperature, solvent choice, and catalysts used can significantly influence yield and purity.
The molecular formula for 7-(4-fluorophenyl)-3-((4-vinylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is , with a molecular weight of approximately 341.43 g/mol. The compound's structure features:
The structural representation can be depicted using SMILES notation: C1=NN=C(N1)C2=CN=C(N=C2)C(C=CC3=CC=CC=C3)S(C)=C .
The chemical reactivity of 7-(4-fluorophenyl)-3-((4-vinylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one can be explored through various reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry.
The mechanism of action for 7-(4-fluorophenyl)-3-((4-vinylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is not fully elucidated but may involve interactions with specific biological targets such as enzymes or receptors. Compounds within this class often exhibit:
Further studies are necessary to clarify its precise biological interactions.
7-(4-fluorophenyl)-3-((4-vinylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one exhibits several notable physical and chemical properties:
These properties are crucial for understanding its behavior in biological systems and formulation development.
The potential applications of 7-(4-fluorophenyl)-3-((4-vinylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one include:
Future research will likely focus on optimizing its pharmacological profile and exploring additional therapeutic avenues.
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: